5-[(4-fluorobenzyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole
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Overview
Description
5-[(4-fluorobenzyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a 4-fluorobenzylthio group, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-fluorobenzyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as glyoxal and ammonia, under acidic conditions.
Introduction of the 4-Fluorobenzylthio Group: The 4-fluorobenzylthio group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a 4-fluorobenzyl halide.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-fluorobenzyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The fluorobenzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as thiols, amines.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 5-[(4-aminobenzyl)thio]-2-methyl-4-nitro-1H-imidazole.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
5-[(4-fluorobenzyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-[(4-fluorobenzyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Protein Interactions: It can interact with proteins, altering their structure and function.
Cellular Pathways: The compound may affect various cellular pathways, leading to changes in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-cyclopropyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole
- 2-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(4-methylphenyl)acetamide
Uniqueness
5-[(4-fluorobenzyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its combination of a fluorobenzylthio group, a nitro group, and a methyl group makes it a versatile compound for various applications.
Properties
CAS No. |
433689-05-5 |
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Molecular Formula |
C11H10FN3O2S |
Molecular Weight |
267.28g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole |
InChI |
InChI=1S/C11H10FN3O2S/c1-7-13-10(15(16)17)11(14-7)18-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,14) |
InChI Key |
CHWVKFWFTIBPHF-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(N1)[N+](=O)[O-])SCC2=CC=C(C=C2)F |
Canonical SMILES |
CC1=NC(=C(N1)[N+](=O)[O-])SCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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